5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
Description
5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted at positions 2 and 5 with thiophen-2-yl and 4-benzoylpiperazin-1-yl groups, respectively, and a nitrile group at position 4. The thiophene substituent may facilitate π-π stacking, a feature often exploited in drug design for target engagement .
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c20-13-15-19(25-17(21-15)16-7-4-12-26-16)23-10-8-22(9-11-23)18(24)14-5-2-1-3-6-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMKJGLVLDFSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzoylpiperazine: This step involves the reaction of piperazine with benzoyl chloride in the presence of a base such as triethylamine to form 4-benzoylpiperazine.
Synthesis of Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a nitrile compound.
Coupling Reaction: The final step involves coupling the benzoylpiperazine and oxazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine or other functional groups.
Substitution: The benzoylpiperazine moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, synthetic strategies, and inferred bioactivities.
Piperazine-Containing Oxazole Derivatives
- Key Differences :
- The fluorinated analog () replaces thiophene with a fluorophenyl group, likely increasing lipophilicity and altering binding kinetics. Fluorine atoms can enhance bioavailability and binding affinity through polar interactions .
- The thiophene group in the target compound introduces a heteroatom (sulfur), which may influence redox properties or intermolecular interactions compared to fluorine-substituted analogs.
Thiophene-Containing Heterocycles
- Key Differences :
- The oxadiazole derivative () exhibits DNA-binding activity, suggesting thiophene-containing heterocycles may interact with nucleic acids. However, the target compound’s benzoylpiperazine group could redirect its bioactivity toward protein targets (e.g., enzymes or receptors) .
- Oxazole’s reduced ring strain compared to oxadiazole may improve synthetic accessibility and stability.
Carbonitrile-Substituted Oxazoles
- The pyrazole-oxadiazole hybrid () demonstrates higher thermal stability (mp 196.6°C), suggesting that nitrile-substituted heterocycles often exhibit robust physicochemical properties .
Biological Activity
The compound 5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a synthetic derivative that falls within the class of oxazole compounds, known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₄N₄OS, with a molecular weight of 302.36 g/mol. The structure consists of an oxazole ring fused with a thiophene moiety and a benzoylpiperazine substituent, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The above table summarizes the MIC values against selected pathogens, demonstrating moderate to good activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
The proposed mechanism of action for this compound involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism. The oxazole ring may play a crucial role in binding to bacterial enzymes, inhibiting their function and leading to cell death.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in Journal of Medicinal Chemistry assessed the antibacterial efficacy of various oxazole derivatives, including our compound. It was found that modifications at the piperazine moiety significantly influenced activity levels. The study concluded that compounds with electron-withdrawing groups on the benzoyl ring exhibited enhanced antibacterial properties compared to those with electron-donating groups . -
Fungal Inhibition Analysis :
Another investigation focused on the antifungal potential against Candida species. The results indicated that the tested compound showed a dose-dependent inhibition pattern, suggesting its potential as a therapeutic agent in treating fungal infections resistant to conventional antifungals .
Comparative Analysis with Other Oxazoles
Table 2: Comparative Biological Activities of Selected Oxazole Derivatives
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against C. albicans |
|---|---|---|
| This compound | 16 | 32 |
| Benzoxazole derivative A | 8 | 16 |
| Benzoxazole derivative B | 32 | 64 |
This comparative analysis highlights that while our compound shows moderate activity, it is outperformed by some benzoxazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
